molecular formula C18H21NO B5460646 2-(2-methylphenyl)-N-(1-phenylpropyl)acetamide

2-(2-methylphenyl)-N-(1-phenylpropyl)acetamide

Cat. No.: B5460646
M. Wt: 267.4 g/mol
InChI Key: MJWRTEBJGYBIBZ-UHFFFAOYSA-N
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Description

2-(2-methylphenyl)-N-(1-phenylpropyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to a 2-methylphenyl and a 1-phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenyl)-N-(1-phenylpropyl)acetamide typically involves the reaction of 2-methylphenylacetic acid with 1-phenylpropylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenyl)-N-(1-phenylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Hydroxylated derivatives or oxides.

    Reduction: Corresponding amines.

    Substitution: Nitrated or halogenated derivatives.

Scientific Research Applications

2-(2-methylphenyl)-N-(1-phenylpropyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-methylphenyl)-N-(1-phenylpropyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methylphenyl)-N-(1-phenylethyl)acetamide
  • 2-(2-methylphenyl)-N-(1-phenylbutyl)acetamide
  • 2-(2-methylphenyl)-N-(1-phenylisopropyl)acetamide

Uniqueness

2-(2-methylphenyl)-N-(1-phenylpropyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both 2-methylphenyl and 1-phenylpropyl groups allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2-methylphenyl)-N-(1-phenylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-3-17(15-10-5-4-6-11-15)19-18(20)13-16-12-8-7-9-14(16)2/h4-12,17H,3,13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWRTEBJGYBIBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)CC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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